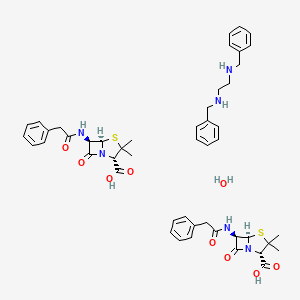
Penicillin G benzathine monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penicillin G benzathine monohydrate is a long-acting formulation of penicillin G, a natural penicillin antibiotic. It is used primarily for the treatment of mild to moderately severe infections caused by organisms susceptible to the low, prolonged concentrations of penicillin G provided by intramuscular administration. This compound is particularly effective against Gram-positive bacteria and some Gram-negative cocci .
准备方法
Synthetic Routes and Reaction Conditions: Penicillin G benzathine monohydrate is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The reaction results in the formation of a compound with the chemical designation (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N’-dibenzylethylenediamine (2:1), tetrahydrate .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving penicillin G in a mixture of ethanol and dichloromethane, followed by the addition of dibenzylethylene diamine. The resulting product is then purified and crystallized to obtain the final compound .
化学反应分析
Types of Reactions: Penicillin G benzathine monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into penicillin G and benzathine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various degradation products.
Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions include penicillin G, benzathine, and various degradation products depending on the specific reaction conditions .
科学研究应用
Penicillin G benzathine monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound for studying the stability and reactivity of β-lactam antibiotics.
- Employed in the development of new synthetic routes for β-lactam antibiotics .
Biology:
- Utilized in studies investigating the mechanisms of bacterial resistance to β-lactam antibiotics.
- Serves as a tool for understanding the interactions between antibiotics and bacterial cell walls .
Medicine:
- Widely used in the treatment of bacterial infections such as strep throat, syphilis, and rheumatic fever.
- Employed in prophylactic treatments to prevent recurrent infections in patients with a history of rheumatic fever .
Industry:
- Used in the formulation of long-acting antibiotic injections for veterinary and human medicine.
- Incorporated into various pharmaceutical products to enhance their efficacy and stability .
作用机制
Penicillin G benzathine monohydrate exerts its effects by interfering with bacterial cell wall synthesis during active multiplication. It inhibits the biosynthesis of cell-wall peptidoglycan, rendering the cell wall osmotically unstable and leading to the death of the bacterium. The molecular targets of this compound include penicillin-binding proteins (PBPs) located on the bacterial cell wall .
相似化合物的比较
Penicillin G Procaine: Another long-acting formulation of penicillin G, but with a shorter duration of action compared to penicillin G benzathine monohydrate.
Benzathine Benzylpenicillin: Similar in structure and function, but used primarily for different clinical indications.
Uniqueness: The primary uniqueness of this compound lies in its ability to maintain therapeutic levels of penicillin G in the bloodstream for extended periods, making it highly effective for prophylactic treatments and reducing the frequency of dosing .
属性
CAS 编号 |
5928-83-6 |
|---|---|
分子式 |
C48H58N6O9S2 |
分子量 |
927.1 g/mol |
IUPAC 名称 |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;1H2/t2*11-,12+,14-;;/m11../s1 |
InChI 键 |
OODAAHXHBAWPJQ-ZLOILWTKSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
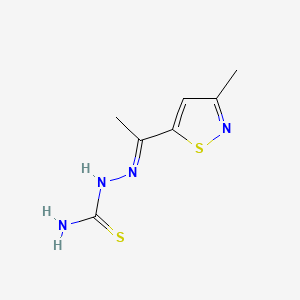
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)
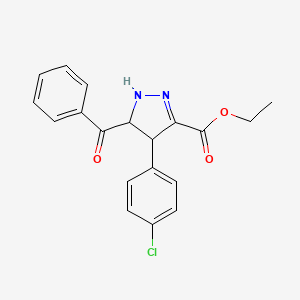
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
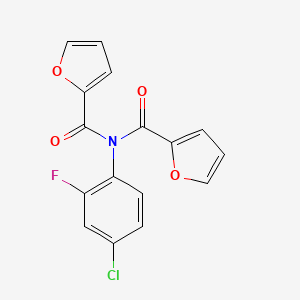
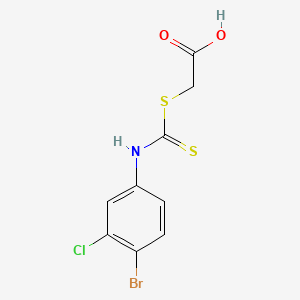
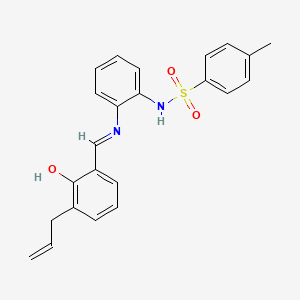
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
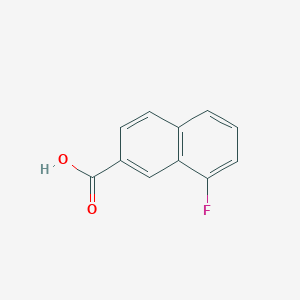
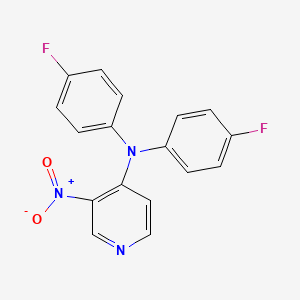
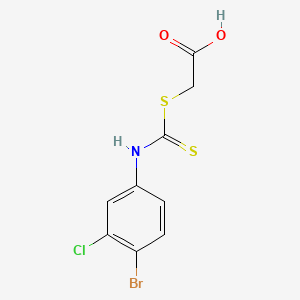
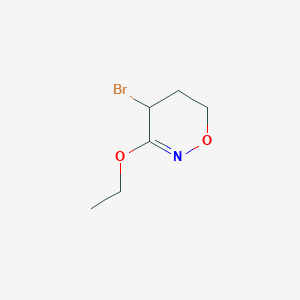
![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
